1,1,3-Triphenyl-1-propanol

Description

Overview of Tertiary Alcohol Functional Groups in Organic Synthesis

Alcohols are classified as primary, secondary, or tertiary based on the number of carbon atoms attached to the carbon atom bearing the hydroxyl group. Tertiary alcohols, with the general formula R₃COH, feature a hydroxyl group attached to a carbon atom bonded to three other carbon atoms. sigmaaldrich.com This structural arrangement imparts distinct chemical characteristics.

A key feature of tertiary alcohols is their resistance to oxidation under standard conditions. chemsrc.comcdnsciencepub.com Unlike primary and secondary alcohols, the carbon atom carrying the hydroxyl group in a tertiary alcohol lacks a hydrogen atom that can be easily removed during oxidation to form a carbonyl group. sigmaaldrich.com However, tertiary alcohols can undergo other important reactions, such as nucleophilic substitution, typically via an SN1 mechanism, and dehydration to form alkenes. cdnsciencepub.comhmdb.ca The formation of a stable tertiary carbocation intermediate facilitates these reactions. chemsrc.com

The synthesis of tertiary alcohols is a fundamental transformation in organic chemistry. A common and versatile method for their preparation is the Grignard reaction, where a ketone is treated with an organomagnesium halide (Grignard reagent). nih.govscribd.commdma.ch This reaction is highly valued for its efficiency in creating carbon-carbon bonds. libretexts.org

The Significance of Triphenyl-Substituted Propanols in Chemical Research

The incorporation of multiple phenyl groups, particularly the triphenylmethyl (trityl) motif, into a propanol (B110389) structure introduces significant steric bulk. chegg.com This steric hindrance can direct the stereochemical outcome of reactions and is a valuable tool in asymmetric synthesis. For instance, the bulky nature of the triphenylmethyl group can be exploited for the selective protection of primary hydroxyl groups over secondary ones. chegg.com

Compounds containing the triphenylmethanol (B194598) core and its derivatives are known to form stable carbocations upon treatment with acid, a property that has led to their use as dyes. cdnsciencepub.com Furthermore, the lipophilicity conferred by the phenyl groups can influence the solubility and biological interactions of these molecules. ontosight.ai Analogs of triphenyl-substituted propanols, such as those with amino groups, have been investigated for their potential in medicinal chemistry and materials science. ontosight.ai Specifically, chiral amino-1,1,3-triphenyl-1-propanol derivatives are utilized as chiral auxiliaries and ligands in asymmetric catalysis to produce enantiomerically pure compounds for pharmaceutical applications.

Research Trajectories for 1,1,3-Triphenyl-1-propanol and Its Analogs

Research involving this compound and its analogs is multifaceted. One significant area of investigation is their application in catalysis. Chiral sulfonamide derivatives of amino-1,1,3-triphenylpropanol have been used to create titanium and tantalum complexes that act as catalysts in reactions like intramolecular hydroamination. chemicalbook.com

Furthermore, the structural backbone of triphenyl-propanol derivatives makes them interesting candidates for the development of novel synthetic methodologies. For example, research into the cleavage of 2,3,3-triphenyl-1-propanol-2-C14 with Raney nickel has provided insights into the mechanisms of catalytic hydrogenolysis. While specific research on the parent compound this compound is not extensive, the study of its functionalized analogs continues to be an active area of chemical research, with potential applications in the synthesis of complex molecules and new materials.

Chemical Compound Data

Below are tables detailing the properties of this compound and a list of other chemical compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1,1,3-triphenylpropan-1-ol | nih.gov |

| Molecular Formula | C₂₁H₂₀O | nih.gov |

| Molecular Weight | 288.4 g/mol | nih.gov |

| CAS Number | 6880-25-7 | nih.gov |

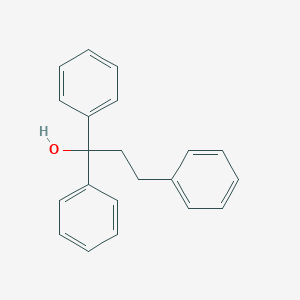

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H20O |

|---|---|

Molecular Weight |

288.4g/mol |

IUPAC Name |

1,1,3-triphenylpropan-1-ol |

InChI |

InChI=1S/C21H20O/c22-21(19-12-6-2-7-13-19,20-14-8-3-9-15-20)17-16-18-10-4-1-5-11-18/h1-15,22H,16-17H2 |

InChI Key |

NRTKLWOWRLGLDO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Studies of 1,1,3 Triphenyl 1 Propanol

Mechanistic Elucidation of Alcohol Transformations

The transformations of 1,1,3-triphenyl-1-propanol are often initiated by the activation of its hydroxyl group, typically under acidic conditions. This activation facilitates the departure of a water molecule, leading to the formation of a carbocationic intermediate. The fate of this intermediate is central to the products formed and has been a subject of detailed mechanistic study.

The formation of a carbocation is a critical step in many reactions involving alcohols, such as SN1 and E1 pathways. pressbooks.pub For this compound, protonation of the hydroxyl group followed by the loss of water generates the 1,1,3-triphenyl-1-propyl cation. This carbocation is tertiary and is further stabilized by resonance with the two phenyl groups attached directly to the cationic carbon (α-phenyl groups). This delocalization of positive charge across the aromatic rings makes it a relatively stable reactive intermediate. wizeprep.com

Carbocation rearrangements are common events where a less stable carbocation rearranges to a more stable one, typically through a 1,2-hydride or 1,2-alkyl shift. vedantu.commasterorganicchemistry.com While the initially formed tertiary carbocation from this compound is already quite stable, the possibility of further rearrangement exists. For instance, a 1,3-hydride shift, moving a hydrogen from the third carbon to the cationic center, could be considered. However, such shifts are generally less common and face higher energy barriers than 1,2-shifts. pdx.edu The stability of carbocations generally follows the order of tertiary > secondary > primary. vedantu.com In this specific scaffold, the initial carbocation benefits significantly from benzylic stabilization, which would be weighed against any potential stability gained from a rearrangement.

Table 1: Analysis of Potential Carbocations in the Transformation of this compound

| Carbocation Species | Position of Charge | Type | Key Stabilizing Factors | Likelihood of Formation |

| 1,1,3-Triphenyl-1-propyl cation | C1 | Tertiary | Resonance (2 phenyl groups), Hyperconjugation | Primary intermediate |

| 1,1,3-Triphenyl-3-propyl cation | C3 | Tertiary | Resonance (1 phenyl group), Hyperconjugation | Via 1,3-hydride shift |

Hydride shifts are fundamental steps in carbocation chemistry, allowing for the interconversion of cationic isomers. masterorganicchemistry.com These shifts involve the migration of a hydrogen atom with its pair of electrons to an adjacent electron-deficient center. The most common type is the 1,2-hydride shift, where the hydride moves to a neighboring carbon. pdx.edu

In the context of the 1,1,3-triphenyl-1-propyl cation, a direct 1,3-hydride shift from C3 to C1 would be required to form the alternative tertiary carbocation. Such sigmatropic rearrangements are generally governed by the Woodward-Hoffmann rules. wikipedia.org Thermal nih.govlibretexts.org hydride shifts are symmetry-forbidden for a suprafacial pathway and geometrically constrained for an antarafacial one, making them energetically unfavorable in many systems without a suitable catalyst. wikipedia.org Therefore, if a rearrangement were to occur, it would likely proceed through sequential 1,2-shifts if a viable pathway existed, or be facilitated by a catalyst that could stabilize the high-energy transition state. In many catalytic processes, the initial, stable carbocation is trapped by a nucleophile before a high-barrier rearrangement like a 1,3-shift can occur.

While not a diol itself, this compound can participate in the mechanisms of related reactions, such as the deoxydehydration (DODH) of polyols. DODH is a powerful reaction that converts vicinal diols into alkenes using a high-valent metal-oxo catalyst (e.g., based on Rhenium or Molybdenum) and a stoichiometric reductant. rsc.orgresearchgate.net

Research has shown that secondary alcohols can function as effective sacrificial reductants in these catalytic cycles. researchgate.netuark.edu In this role, the secondary alcohol is oxidized to a ketone, which in turn reduces the metal catalyst to continue the cycle. This compound could theoretically act as such a reductant. The oxidative pathway would involve its conversion to 1,1,3-triphenylpropan-1-one. This process would facilitate the reduction of the active catalyst, for example, from a Mo(VI) or Re(VII) state to a lower oxidation state, which is necessary for the catalytic turnover in the deoxydehydration of a diol substrate. rsc.org

Table 2: Hypothetical Role of this compound in a Catalytic DODH System

| Component | Example | Role in Catalytic Cycle |

| Substrate | Glycerol | Converted to an alkene (Allyl Alcohol) |

| Catalyst | Methyltrioxorhenium (MTO) | Facilitates the oxygen and hydrogen removal from the substrate |

| Reductant | This compound | Reduces the catalyst to its active state after oxygen transfer |

| Reductant's Product | 1,1,3-Triphenylpropan-1-one | Oxidized form of the reductant |

Hydride Shift Mechanisms in Catalytic Processes

Investigation of Noncovalent Interactions in Catalytic Systems

Noncovalent interactions, though weak, play a decisive role in stabilizing transition states and controlling selectivity in catalysis. nih.govharvard.edu The structure of this compound, with its multiple aromatic rings and a hydroxyl group, is well-suited to engage in a variety of these interactions within a catalytic system. rsc.orgliv.ac.uk

The hydroxyl group can act as a hydrogen bond donor and acceptor, forming key interactions with a catalyst's active site or with solvent molecules. harvard.edu Such hydrogen bonds can help to properly orient the substrate for a reaction and activate the C-O bond.

Furthermore, the three phenyl groups are dominant features capable of engaging in π-interactions. nih.gov These include:

π-π Stacking: Interactions between the phenyl rings of the substrate and aromatic moieties on a catalyst or another reactant.

CH-π Interactions: Interactions where C-H bonds from a catalyst or solvent interact with the face of the phenyl rings.

These collective noncovalent forces can significantly lower the activation energy of a desired reaction pathway, leading to rate acceleration and enhanced stereoselectivity. nih.govsci-hub.se

Table 3: Potential Noncovalent Interactions for this compound in Catalysis

| Type of Interaction | Molecular Feature Involved | Potential Effect on Reaction |

| Hydrogen Bonding | -OH group | Substrate orientation, activation of C-O bond |

| π-π Stacking | Phenyl groups | Transition state stabilization, control of stereochemistry |

| CH-π Interactions | Phenyl groups | Fine-tuning of substrate positioning within the catalyst's chiral pocket |

| van der Waals Forces | Entire molecule | General contribution to binding affinity |

Kinetic and Thermodynamic Aspects of Reactions Involving Phenylpropanols

The outcome of chemical reactions is often dictated by a competition between kinetics and thermodynamics. libretexts.org Reactions under kinetic control yield the product that is formed fastest (lowest activation energy), whereas reactions under thermodynamic control yield the most stable product (lowest Gibbs free energy). Temperature is a key factor; lower temperatures often favor the kinetic product, while higher temperatures allow the system to reach equilibrium, favoring the thermodynamic product. libretexts.org

For reactions of this compound that proceed through a carbocation intermediate, such as an E1 elimination, a mixture of alkene products can be formed. The distribution of these products can be highly dependent on the reaction conditions. For example, the deprotonation of the 1,1,3-triphenyl-1-propyl cation could lead to different isomers of triphenylpropene. The relative activation energies for the deprotonation steps leading to each isomer would determine the product ratio under kinetic control. Conversely, the relative stabilities of the resulting alkenes (e.g., considering conjugation and steric strain) would determine the major product under thermodynamic control. The study of these aspects requires careful analysis of reaction rates and product distributions at various temperatures. researchgate.net

Table 4: Illustrative Kinetic vs. Thermodynamic Control in an E1 Reaction

| Parameter | Product A (Kinetic) | Product B (Thermodynamic) |

| Relative Activation Energy (Ea) | Lower | Higher |

| Relative Product Stability | Less Stable | More Stable |

| Favorable Conditions | Low Temperature, Short Reaction Time | High Temperature, Long Reaction Time |

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds, offering detailed information about the molecular framework. researchgate.net

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and type of hydrogen and carbon atoms in 1,1,3-Triphenyl-1-propanol.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The fifteen aromatic protons on the three phenyl rings would appear as complex multiplets, typically in the 7.0-7.5 ppm region. miamioh.edu The two methylene (B1212753) groups (-CH₂-) in the propane (B168953) backbone are diastereotopic and would present as complex multiplets, further split by each other. The hydroxyl (-OH) proton signal is a singlet whose chemical shift is concentration and solvent-dependent.

The ¹³C NMR spectrum, which is often broadband decoupled, shows a single peak for each unique carbon atom. docbrown.info For this compound, nine distinct signals are anticipated: four for the carbons of the non-equivalent phenyl groups (ipso, ortho, meta, para), one for the quaternary C1 carbon bonded to the hydroxyl group, and two for the C2 and C3 methylene carbons. The carbon attached to the electronegative oxygen (C1) would be significantly downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Aromatic Protons | ¹H NMR | 7.0 - 7.5 | Complex multiplet structure due to overlapping signals from three phenyl rings. |

| Methylene Protons (C2-H₂, C3-H₂) | ¹H NMR | 2.0 - 3.0 | Two distinct, complex multiplets expected. |

| Hydroxyl Proton | ¹H NMR | 1.5 - 4.0 | Broad singlet, position is variable. |

| Quaternary Carbon (C1) | ¹³C NMR | 75 - 85 | Downfield shift due to bonding with oxygen. |

| Methylene Carbons (C2, C3) | ¹³C NMR | 30 - 50 | Two separate signals expected. |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and determining the three-dimensional conformation of the molecule. ipb.ptox.ac.uk

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between the protons of the two adjacent methylene groups (C2-H₂ and C3-H₂), confirming their connectivity within the propane chain. chegg.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This 2D experiment correlates proton signals with their directly attached carbon atoms. ox.ac.uk It would definitively link the methylene proton signals to their corresponding methylene carbon signals and aromatic protons to their respective ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. ox.ac.uk For this compound, NOESY could reveal spatial proximities between the protons of the different phenyl rings, providing insight into the molecule's preferred conformation and the steric hindrance between the bulky groups.

1H and 13C NMR for Elucidating Molecular Connectivity

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound is expected to show several characteristic bands. A prominent, broad absorption band in the region of 3600-3300 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening caused by hydrogen bonding. pressbooks.pub A strong C-O stretching vibration should appear in the 1200-1050 cm⁻¹ range. pressbooks.pub The presence of the aromatic rings is confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and characteristic C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.org Aliphatic C-H stretching from the methylene groups will be observed in the 3000-2850 cm⁻¹ range. libretexts.org

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch (H-bonded) | 3600 - 3300 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H (-CH₂-) | C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C | C=C Ring Stretch | 1600 - 1450 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ion and its fragments. The molecular formula of this compound is C₂₁H₂₀O, giving it a monoisotopic mass of 288.1514 Da. nih.govnih.gov

In electron impact (EI) ionization, the molecular ion peak [M]⁺ at m/z = 288 would be observed. Due to the presence of three stable phenyl groups, this peak is expected to be reasonably intense. libretexts.org The fragmentation pattern of an alcohol often includes the loss of a water molecule, which would lead to a peak at m/z = 270 (M-18). libretexts.org Key fragmentation pathways would involve cleavage of the carbon-carbon bonds to form stable carbocations.

Alpha-cleavage: Cleavage of the C1-C2 bond could result in the loss of a C₂H₂Ph radical, but formation of a stable diphenylmethyl cation ([ (C₆H₅)₂CH ]⁺) or related ions is more likely.

Benzylic Cleavage: Cleavage of the C2-C3 bond would result in the loss of a stable benzyl (B1604629) radical (•CH₂C₆H₅) to give a fragment at m/z = 197.

Loss of a phenyl radical (•C₆H₅) from the molecular ion would produce a fragment at m/z = 211.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formation Pathway |

|---|---|---|

| 288 | [C₂₁H₂₀O]⁺ | Molecular Ion (M⁺) |

| 270 | [C₂₁H₁₈]⁺ | Loss of H₂O from M⁺ |

| 211 | [C₁₅H₁₅O]⁺ | Loss of a phenyl radical (•C₆H₅) from M⁺ |

| 197 | [C₁₄H₁₃O]⁺ | Loss of a benzyl radical (•CH₂C₆H₅) from M⁺ |

| 183 | [C₁₃H₁₁O]⁺ | Likely from further fragmentation |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl fragment) |

UV-Visible Spectroscopic Probes for Solvation Environments

UV-Visible spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. The phenyl groups in this compound act as chromophores, which are responsible for the absorption of UV light, primarily through π → π* electronic transitions. mdpi.com

The position of the absorption maximum (λ_max) is sensitive to the solvent environment, a phenomenon known as solvatochromism. nih.gov This sensitivity arises from the differential solvation of the molecule's electronic ground state and excited state. nih.govrsc.org In nonpolar solvents, the molecule exists in a relatively unperturbed state. In polar solvents, particularly protic solvents like alcohols that can act as hydrogen-bond donors, the solvent molecules can interact with and stabilize the polar ground state of this compound via its hydroxyl group. This stabilization lowers the energy of the ground state more than the excited state, increasing the energy gap for the electronic transition. d-nb.info Consequently, a shift to a shorter wavelength (a hypsochromic or "blue" shift) is often observed as solvent polarity increases. Studying these solvatochromic shifts provides valuable information about the intermolecular interactions between the compound and the solvent.

Dielectric Spectroscopy and Dynamic Light Scattering for Dynamics

Dielectric spectroscopy and dynamic light scattering (DLS) are powerful techniques for probing the collective molecular dynamics and supramolecular structures in liquids.

Dielectric Spectroscopy (DS) measures how a material responds to an external electric field, providing insight into molecular dipole reorientations. acs.org For monohydroxy alcohols, the dielectric spectrum is often characterized by a dominant, slow relaxation feature known as the Debye process, which is attributed to the cooperative dynamics of transient, chain-like hydrogen-bonded structures. nsf.govresearchgate.net However, in this compound, the three bulky phenyl groups are expected to exert significant steric hindrance, making the formation of long, linear hydrogen-bonded chains unfavorable. Research on the similar compound 1-phenyl-1-propanol (B1198777) suggests that steric hindrance from the phenyl ring impedes H-bond formation. nsf.gov Therefore, the dielectric spectrum of this compound would likely show a much-suppressed or absent Debye process, with the dynamics being dominated by the primary (α) structural relaxation corresponding to the reorientation of individual molecules or small, non-polar cyclic H-bonded structures. nsf.gov

Dynamic Light Scattering (DLS) measures the diffusion of particles in solution by analyzing the time-dependent fluctuations in scattered light intensity. wyatt.com From the diffusion coefficient, the hydrodynamic radius (R_h) of the diffusing species can be calculated using the Stokes-Einstein equation. mit.edu In a solution of this compound, DLS would measure the translational diffusion of the molecules. The formation of even small, transient hydrogen-bonded aggregates (e.g., dimers, trimers) would lead to a larger effective hydrodynamic radius and slower diffusion compared to non-associating molecules of similar size. By comparing DLS results in different solvents (non-polar vs. polar), the extent of hydrogen-bond-induced self-association can be investigated.

Crystallographic Investigations and Solid State Structures

X-ray Diffraction Studies of Triphenyl Propanol (B110389) Derivatives

X-ray diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystal. pdx.edu By analyzing the diffraction pattern of an X-ray beam scattered by the electron clouds of a single crystal, researchers can deduce the precise location of each atom. This technique has been applied to several derivatives of triphenyl propanol, revealing key structural details.

For instance, the crystal structure of 1,2,3-triphenyl-2-propanol, an isomer of the target compound, was determined to crystallize with two independent molecules in the asymmetric unit. researchgate.net Detailed studies on Schiff base derivatives of (S)-2-amino-1,1,3-triphenylpropanol have also been reported. A notable example is 2-({[(2S)-1-hydroxy-1,1,3-triphenylpropan-2-yl]imino}methyl)-4,6-bis(4-methylphenyl)phenol, which crystallizes in the orthorhombic space group P2₁2₁2₁. iucr.orgnih.gov Another derivative, 4-Fluoro-2-({[(2R)-1-hydroxy-1,1,3-triphenylpropan-2-yl]imino}methyl)phenol, also crystallizes in the P2₁2₁2₁ space group, with data collected at both room temperature and 100 K to analyze structural features. nih.gov

These studies provide the foundational data for a deeper analysis of molecular conformation and packing.

Table 1: Crystallographic Data for Selected Triphenyl Propanol Derivatives

| Compound | Space Group | Key Feature | Reference |

|---|---|---|---|

| 1,2,3-Triphenyl-2-propanol | Not specified in abstract | Two molecules per asymmetric unit with different conformations. | researchgate.net |

| 2-({[(2S)-1-Hydroxy-1,1,3-triphenylpropan-2-yl]imino}methyl)-4,6-bis(4-methylphenyl)phenol | P2₁2₁2₁ | One molecule in the asymmetric unit; structure determined. | iucr.orgnih.gov |

| 4-Fluoro-2-({[(2R)-1-hydroxy-1,1,3-triphenylpropan-2-yl]imino}methyl)phenol | P2₁2₁2₁ | Forms hydrogen-bonded chains in the solid state. | nih.gov |

Analysis of Molecular Conformation in the Crystalline State

The conformation of a molecule describes the spatial arrangement of its atoms, which can be altered by rotation about single bonds. In the crystalline state, a molecule adopts a specific, low-energy conformation that is compatible with efficient packing. The bulky nature of the three phenyl rings in triphenyl propanol derivatives heavily influences their solid-state conformation.

Generally, triphenyl-substituted groups adopt a propeller-like shape to minimize steric hindrance between the aromatic rings. iucr.org This is observed in a chalcone (B49325) derivative containing a triphenylamine (B166846) moiety, where the dihedral angles between the planes of the phenyl rings are approximately 66-72°. iucr.org This propeller conformation is a common motif for sterically crowded triphenyl systems.

Intermolecular Interactions and Hydrogen Bonding Patterns

The way molecules pack in a crystal is governed by a network of intermolecular interactions, including strong hydrogen bonds and weaker van der Waals forces. rsc.org For alcohols, hydrogen bonding involving the hydroxyl group is typically a dominant structure-directing interaction.

However, in the case of highly sterically hindered alcohols, this pattern can be disrupted. A crystallographic study of 1,2,3-triphenyl-2-propanol revealed a notable absence of intermolecular O-H···O hydrogen bonding. researchgate.netresearcher.life The sheer bulk of the molecules prevents the hydroxyl groups of adjacent molecules from approaching each other closely enough to form a standard hydrogen bond.

In contrast, derivatives of 1,1,3-triphenyl-1-propanol that incorporate other functional groups can exhibit distinct hydrogen bonding patterns.

Intramolecular Bonds: A Schiff base derivative formed from (S)-2-amino-1,1,3-triphenylpropanol features two intramolecular hydrogen bonds: one strong bond from a phenol (B47542) hydroxyl to the imine nitrogen (O-H···N) and a weaker one from the aliphatic alcohol to the same nitrogen atom. iucr.orgnih.gov

Intermolecular Bonds: A fluoro-substituted Schiff base derivative of (R)-2-amino-1,1,3-triphenylpropanol displays a different arrangement. While it also has an intramolecular O-H···N bond, its tertiary alcohol group engages in an intermolecular O-H···F hydrogen bond with an adjacent molecule. nih.gov This interaction links the molecules into chains that extend through the crystal lattice. nih.gov

These findings demonstrate how subtle changes to the molecular structure can fundamentally alter the hydrogen bonding network, shifting the balance from no significant hydrogen bonding to intricate intra- or intermolecular patterns.

Table 2: Hydrogen Bonding Patterns in Triphenyl Propanol Derivatives

| Compound Type | Hydrogen Bond Type | Resulting Structure | Reference |

|---|---|---|---|

| 1,2,3-Triphenyl-2-propanol | None (O-H···O) | No H-bonded network due to steric hindrance. | researchgate.net |

| Schiff base derivative | Intramolecular (O-H···N) | Internal stabilization of conformation. | iucr.orgnih.gov |

| Fluoro-substituted Schiff base derivative | Intermolecular (O-H···F) | Formation of molecular chains. | nih.gov |

Disorder Phenomena in Crystal Structures of Phenylpropanols

Crystallographic disorder occurs when an atom, or a group of atoms, occupies more than one position in the crystal lattice. cam.ac.uk This can be static, where different orientations are frozen in different unit cells, or dynamic, involving movement between positions during the measurement. cam.ac.uk Phenylpropanols and their derivatives, particularly those with bulky and rotatable groups, are prone to such phenomena.

A clear example is found in the crystal structure of 1,2,3-triphenyl-2-propanol. In one of the two unique molecules in the asymmetric unit, the hydroxyl hydrogen atom is disordered, occupying two different sites with equal probability. researchgate.net In a related compound, tribenzylmethanol, the hydroxyl hydrogen is disordered over three sites with unequal occupancies. This type of positional disorder is common for hydroxyl groups in sterically crowded environments where multiple, energetically similar orientations are possible.

Disorder is not limited to hydrogen atoms. In the crystal structure of a chalcone derivative containing a triphenylamine group, one of the phenyl rings itself was found to be disordered over two sets of sites, indicating that the entire ring can adopt two slightly different orientations within the crystal packing. iucr.org Such disorder reflects the fine energetic balance between an ordered, perfectly repeating structure and the entropic favorability of multiple arrangements. nih.gov

Relationship Between Solid-State and Solution Conformations

The conformation of a molecule in a crystal is not necessarily the same as its preferred conformation in solution. mdpi.com In the solid state, intermolecular packing forces can stabilize a conformation that might be higher in energy in the gas phase or in solution, where interactions with solvent molecules and intramolecular forces dominate. mdpi.comrsc.org For flexible molecules like this compound, understanding this relationship is crucial.

Studies on other flexible molecules provide a model for this behavior. For example, an investigation of two flexible resorcinarene (B1253557) podands showed that one derivative maintained a similar conformation in both the solid state (determined by XRD) and in solution (determined by NMR). nih.gov However, a second, closely related derivative adopted a different range of conformations in solution than what was observed in its crystal structure. nih.gov This highlights that small structural changes can significantly alter the correlation between solid-state and solution structures.

For phenylpropanols, the dynamic nature of hydrogen bonding in the liquid or solution phase adds another layer of complexity. Studies on supercooled 1-phenyl-1-propanol (B1198777) (a less substituted analogue) indicate a dynamic equilibrium between chain-like and ring-like hydrogen-bonded structures. nsf.gov In the solid state, this dynamic equilibrium is "frozen" into a single, ordered arrangement. Given the steric bulk of this compound, which inhibits intermolecular hydrogen bonding in the solid state of its isomers, it is likely that its solution conformation, where the phenyl groups have greater freedom of movement, differs significantly from any potential solid-state structure. The energetic cost of forcing the bulky phenyl groups into a repeating, crystalline array could trap the molecule in a conformation that is not its global minimum in solution.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and, consequently, the optimized molecular geometry of molecules. For 1,1,3-triphenyl-1-propanol, a DFT approach, for instance using the B3LYP functional with a 6-31G* basis set, would be employed to find the lowest energy conformation of the molecule. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find a stable arrangement on the potential energy surface.

The steric hindrance caused by the three phenyl groups is a dominant factor in the geometry of this compound. The optimization would likely reveal significant rotation of the phenyl rings relative to each other and the propanol (B110389) backbone to minimize steric clash. The resulting optimized geometry is the foundation for further computational analysis, including the prediction of spectroscopic properties and the study of reaction mechanisms.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound (B3LYP/6-31G)* (Note: The following data is illustrative as specific research findings for this compound are not readily available in the searched literature.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-O | 1.44 Å |

| Bond Length | C1-C2 | 1.55 Å |

| Bond Length | C2-C3 | 1.54 Å |

| Bond Length | C1-C(phenyl) | 1.53 Å |

| Bond Angle | O-C1-C2 | 109.5° |

| Bond Angle | C1-C2-C3 | 112.0° |

| Dihedral Angle | H-O-C1-C2 | 60.0° |

| Dihedral Angle | C(phenyl)-C1-C2-C3 | 175.0° |

Prediction of Spectroscopic Properties through Quantum Chemical Methods

Quantum chemical methods are powerful tools for predicting spectroscopic data, which can then be compared with experimental spectra for validation of the computed structure. For this compound, these methods can predict NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic transitions.

Calculations of NMR chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT, can help in the assignment of the complex proton and carbon NMR spectra of this molecule. nih.govrsc.org The predicted shifts are highly sensitive to the molecular conformation, particularly the orientation of the phenyl groups. researchgate.net

Similarly, the calculation of vibrational frequencies can predict the IR spectrum. researchgate.netsmu.edu The characteristic O-H stretching frequency, as well as the various C-H and C-C stretching and bending modes of the phenyl rings and the alkyl chain, could be identified. researchgate.netnih.gov

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: The following data is illustrative as specific research findings for this compound are not readily available in the searched literature.)

| Spectrum Type | Predicted Peak/Shift | Assignment |

| ¹H NMR | δ 7.2-7.5 ppm | Aromatic Protons |

| ¹H NMR | δ 4.8 ppm | OH Proton |

| ¹H NMR | δ 2.5 ppm | -CH₂- (alpha to phenyl) |

| ¹³C NMR | δ 145-148 ppm | Quaternary Phenyl Carbons |

| ¹³C NMR | δ 125-129 ppm | Aromatic CH Carbons |

| ¹³C NMR | δ 78 ppm | C-OH Carbon |

| IR | ~3400 cm⁻¹ | O-H Stretch |

| IR | ~3050 cm⁻¹ | Aromatic C-H Stretch |

| IR | ~2950 cm⁻¹ | Aliphatic C-H Stretch |

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides a virtual laboratory to explore potential reaction pathways, which is particularly useful for understanding the synthesis and reactivity of this compound. numberanalytics.comresearchgate.netresearchgate.net For example, the synthesis of this tertiary alcohol often involves the Grignard reaction between a suitable ketone and a phenylmagnesium halide, or an ester with two equivalents of the Grignard reagent. mt.comiitk.ac.inmasterorganicchemistry.compw.live

DFT calculations can be used to map the potential energy surface of the reaction, identifying transition states and intermediates. numberanalytics.com This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics. researchgate.net For a sterically hindered molecule like this compound, computational studies can elucidate how steric factors influence the reaction pathway and the formation of potential byproducts. rsc.org

Modeling of Noncovalent Interactions

Noncovalent interactions, such as van der Waals forces, hydrogen bonding, and π-π stacking, are crucial in determining the three-dimensional structure and properties of molecules. libretexts.orgvscht.cznih.govmdpi.com In this compound, intramolecular noncovalent interactions are expected to play a significant role. The presence of three phenyl groups allows for potential π-π stacking interactions, which could influence the conformational preferences of the molecule. nih.govarxiv.orgnih.gov

Furthermore, the hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to potential intramolecular hydrogen bonding with the π-electron clouds of the phenyl rings. researchgate.net Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) or DFT with dispersion corrections (e.g., DFT-D) are well-suited to quantify the strength and nature of these weak interactions. mdpi.com

Table 3: Hypothetical Noncovalent Interactions in this compound (Note: The following data is illustrative as specific research findings for this compound are not readily available in the searched literature.)

| Interaction Type | Interacting Groups | Estimated Energy (kcal/mol) |

| Intramolecular π-π Stacking | Phenyl Ring 1 - Phenyl Ring 2 | -1.5 to -3.0 |

| Intramolecular OH-π | OH group - Phenyl Ring | -1.0 to -2.5 |

| van der Waals | Alkyl chain - Phenyl rings | Variable |

Conformational Analysis using Computational Methods

Due to the presence of multiple single bonds, this compound can exist in numerous conformations. A thorough conformational analysis is essential to identify the most stable conformers and to understand the molecule's dynamic behavior. researchgate.netacs.orgacs.org

Computational methods such as molecular mechanics (MM) can be used for an initial, rapid screening of the vast conformational space. The low-energy conformers identified by MM can then be subjected to more accurate DFT or ab initio calculations for geometry optimization and energy refinement. researchgate.net A study on the related molecule 3-phenyl-1-propanol (B195566) revealed the importance of both steric and weak intramolecular interactions in determining the preferred conformation. researchgate.net A similar approach for this compound would likely highlight a complex interplay of steric repulsion between the bulky phenyl groups and stabilizing noncovalent interactions.

The results of a conformational analysis are often presented as a potential energy surface, showing the relative energies of different conformers as a function of key dihedral angles. This provides a detailed picture of the molecule's flexibility and the energy barriers between different conformations.

Applications of Triphenyl Propanol Scaffolds in Synthetic Organic Chemistry

Chiral Auxiliaries and Ligands in Asymmetric Catalysis

One of the most powerful applications of derivatives of the 1,1,3-triphenyl-1-propanol scaffold is in asymmetric synthesis, where they function as chiral auxiliaries or ligands. wikipedia.org A chiral auxiliary is a stereogenic molecule temporarily attached to a substrate to guide a chemical reaction towards the formation of a single stereoisomer. The bulky and conformationally defined nature of the triphenyl propanol (B110389) framework, especially in its amino-derivatives like (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol, provides a highly effective chiral environment.

This steric influence dictates the trajectory of incoming reagents, leading to high levels of diastereoselectivity or enantioselectivity in reactions such as alkylations and additions. nih.govnih.gov For example, chiral amino alcohols are known to be effective in directing the outcome of alkylation reactions, often achieving excellent diastereoselectivity (>99% de). researchgate.net This level of control is crucial in the pharmaceutical industry, where the biological activity of a drug is often dependent on a specific enantiomer.

The effectiveness of these chiral scaffolds is demonstrated in their ability to facilitate the synthesis of enantiomerically pure compounds. sciengine.com For instance, γ-amino alcohols, which are valuable intermediates and chiral auxiliaries themselves, can be synthesized in high enantiomeric excess using copper-catalyzed hydroamination reactions. nih.gov

Table 1: Examples of Asymmetric Reactions Utilizing Amino Alcohol Auxiliaries

| Reaction Type | Chiral Auxiliary Type | Electrophile/Substrate | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Alkylation | Trifluoromethylated Oxazolidine (Fox) | Various electrophiles | Complete diastereoselectivity | nih.gov |

| Tandem Conjugate Addition/Alkylation | (S,S)-(+)-Pseudoephedrine | α,β-unsaturated amides | Excellent diastereoselectivity | nih.gov |

| Alkylation | N-Acyl-1,3-oxazolidines | Alkyl halides | >99% de | researchgate.net |

| Asymmetric Hydrogenation | Iridium/(RC,SP,RC)-L6 ligand | N-Boc-3-(alkylamino)-1-(2-thienyl)-1-propanone | 98% to >99% ee | nih.gov |

Building Blocks for the Synthesis of Complex Organic Molecules

The triphenyl propanol framework serves as a versatile building block for the synthesis of more elaborate and complex organic molecules. Its robust carbon skeleton can be chemically modified through a variety of reactions, allowing for its incorporation into larger, multifunctional structures. Optically active 3-amino-1-phenylpropanol derivatives, for example, are used as key building blocks for a range of pharmaceutical intermediates and fine chemicals.

A prominent example is the synthesis of the antidepressant drug (S)-duloxetine. researchgate.net Chiral amino alcohol intermediates, such as (S)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, are critical for establishing the correct stereochemistry in the final drug molecule. researchgate.netgoogleapis.com The synthesis often involves the asymmetric reduction of a corresponding ketoamine, a reaction for which various catalytic systems have been developed to achieve high yields and enantiomeric purity. nih.gov

Furthermore, the triphenyl propanol scaffold has been utilized in the stereocontrolled synthesis of complex non-pharmaceutical molecules like CF3-substituted triarylethenes, such as Panomifene. researchgate.net This highlights the adaptability of the scaffold as a starting point for molecules with significant structural complexity.

Table 2: Synthesis of Complex Molecules from Propanol-Based Building Blocks

| Starting Building Block Type | Target Molecule | Key Transformation | Result | Reference |

|---|---|---|---|---|

| Chiral γ-amino alcohol | (S)-Dapoxetine intermediate | Copper-catalyzed hydroamination | 62% yield, 98:2 er | nih.gov |

| (S)-3-N-methylamino-1-(2-thienyl)-1-propanol | (S)-Duloxetine | Asymmetric synthesis | High yield and optical purity | nih.govresearchgate.net |

| CF3-substituted oxirane | Panomifene (a triarylethene) | Palladium-catalyzed cross-coupling | 92% yield | researchgate.net |

| Chiral glycine (B1666218) derivative with BINOL auxiliary | α-Amino acids | Asymmetric alkylation | 69-86% de | wikipedia.org |

Precursors for Novel Heterocyclic Compounds and Ring Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and natural products. The this compound framework and its functionalized derivatives can serve as effective precursors for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. mdpi.comresearchgate.net

For instance, 3-amino-1-propanol is a well-established starting material for the synthesis of azetidines, a class of four-membered nitrogen-containing heterocycles. wiley.comorgsyn.org The synthesis typically involves converting the hydroxyl group into a good leaving group, followed by an intramolecular nucleophilic substitution by the amino group to close the ring. researchgate.netresearchgate.net These azetidine (B1206935) derivatives are themselves valuable intermediates for more complex biologically active compounds, including fluoroquinolone antibiotics. google.com

The versatility of this approach allows for the creation of diverse ring systems. Depending on the functional groups installed on the propanol backbone, different types of cyclization reactions can be initiated, leading to a variety of saturated and unsaturated heterocycles. rsc.orgnih.gov

Table 3: Heterocycle Synthesis from Propanol Derivatives

| Precursor | Reaction Type | Resulting Heterocycle | Key Reagents | Reference |

|---|---|---|---|---|

| 3-Amino-1-propanol | Intramolecular cyclization | Azetidine | Thionyl chloride, Sodium carbonate | orgsyn.org |

| N-trityl-3-amino-1-propanol | Intramolecular cyclization | N-tritylazetidine | Tosyl chloride, Sodium hydride | wiley.comresearchgate.net |

| Dienyl azides | Intramolecular annulation | Pyrroles | Rhodium(II) catalysts | researchgate.net |

| N-benzoyloxycarbamates | Intramolecular C-H amination | Oxazolidin-2-ones | Chiral Ruthenium catalyst | sciengine.com |

Design of Molecules with Controlled Stereochemistry for Chemical Research

The ability to control the three-dimensional arrangement of atoms (stereochemistry) is a central goal in modern organic synthesis. The triphenyl propanol scaffold provides a powerful platform for the design of molecules with precisely controlled stereochemistry. rsc.orgacs.org The bulky triphenyl groups create a well-defined and sterically hindered environment around the reactive centers of the molecule. nih.govmdpi.com

This inherent structural bias is exploited in stereocontrolled reactions where the scaffold directs the formation of new stereocenters with high predictability. nih.gov By attaching this scaffold to a reactant, chemists can influence the approach of other reagents, favoring one reaction pathway over another and resulting in a single, desired stereoisomer. This principle is fundamental to the use of these compounds as chiral auxiliaries. wikipedia.org

Research has shown that chiral 1,3-aminoalcohols, a class to which derivatives of triphenyl propanol belong, are effective catalysts and ligands for a wide array of asymmetric transformations, including additions to aldehydes and cycloaddition reactions. unr.edu.ar The development of synthetic routes that provide access to complex, enantioenriched scaffolds demonstrates the power of this approach. nih.gov

Table 4: Examples of Stereocontrolled Syntheses

| Chiral Scaffold/Catalyst | Reaction | Substrate | Stereoselectivity Outcome | Reference |

|---|---|---|---|---|

| Squaramide-based organocatalyst | Formal [3+3] Annulation | Pyrazolin-5-one & MBH acetate | up to >20/1 dr, >99% ee | acs.org |

| Chiral 1,3-aminoalcohols from levoglucosenone | Diethylzinc addition | Benzaldehyde | up to 94% ee | unr.edu.ar |

| Norbornene-derived scaffolds | Oxidation/Double-Mannich sequence | Various amines | High diastereocontrol | nih.gov |

| Chiral Ruthenium catalyst | Intramolecular Nitrene Insertion | N-benzoyloxycarbamates | up to 99% ee | sciengine.com |

Utility in Materials Science Research for Chiral Structures

The applications of triphenyl propanol scaffolds extend beyond traditional organic synthesis into the realm of materials science. The introduction of chiral building blocks into polymers and other materials can impart unique properties, leading to the development of "chiral materials". nih.govmdpi.comkpi.ua These materials are of interest for applications in optics, electronics, and separation sciences.

When a chiral monomer derived from a triphenyl propanol-like structure is polymerized, it can induce a preferred helical conformation (helicity) in the polymer chain. pnas.org This macroscopic chirality, derived from the molecular-level chirality of the monomer, can give the material the ability to interact with circularly polarized light, a property essential for applications in advanced optical devices like circularly polarized polymer light-emitting diodes (CP-PLEDs). nih.gov

The synthesis of chiral polymers often involves preparing chiral monomers and then polymerizing them, sometimes with achiral co-monomers. mdpi.com Even a small amount of a chiral monomer can be sufficient to bias the structure of the entire copolymer. mdpi.com The triphenyl groups contribute to the rigidity and thermal stability of the resulting material, while the chiral center directs the supramolecular organization. This strategy has been used to create a variety of functional chiral polymers, including polythiophenes and poly(vinyl ethers), demonstrating the broad potential of chiral scaffolds in designing next-generation materials. mdpi.com

Future Perspectives and Emerging Research Directions

Development of Green and Sustainable Synthetic Routes

The chemical industry's increasing emphasis on environmental responsibility is steering research towards greener synthetic methodologies for producing tertiary alcohols like 1,1,3-Triphenyl-1-propanol. Traditional syntheses often rely on organometallic reagents that require anhydrous conditions and volatile organic solvents. uniba.it Future efforts will prioritize atom economy, the use of renewable resources, and the reduction of hazardous waste. rsc.org

Key emerging strategies include:

One-Pot Reactions: Combining multiple synthetic steps into a single sequence without isolating intermediates can significantly reduce solvent use and waste. For instance, a one-pot synthesis of tertiary alcohols has been developed by combining ruthenium-catalyzed isomerization of allylic alcohols with the addition of organometallic reagents in deep eutectic solvents (DESs). rsc.org

Benign Solvent Systems: The replacement of conventional volatile organic compounds with environmentally friendly alternatives like water or Deep Eutectic Solvents (DESs) is a major area of research. uniba.it DESs, which are mixtures of hydrogen bond donors and acceptors, are often biodegradable, non-toxic, and can be used under aerobic conditions at room temperature. uniba.itrsc.org

Photocatalysis: The use of light to drive chemical reactions offers a sustainable alternative to thermal methods. A metal-free heterogeneous photocatalyst has been reported for the synthesis of tertiary benzylic alcohols using oxygen as the primary reagent, a process that can even be powered by direct solar energy. acs.org

These green chemistry principles are central to developing commercially viable and environmentally sound production methods for this compound and its analogues. solubilityofthings.com

Table 1: Emerging Green Synthetic Strategies for Tertiary Alcohols

| Synthetic Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| One-Pot Synthesis in DES | Combines Ru(IV)-catalyzed redox isomerization of allylic alcohols with chemoselective addition of organometallic reagents in a deep eutectic solvent. | High atom economy, room temperature, use of biorenewable solvents, up to 99% yield. | rsc.org |

| Metal-Free Photocatalysis | Utilizes a heterogeneous photocatalyst and oxygen to hydroxylate benzylic substrates, achievable with direct solar energy. | Avoids toxic reagents, uses sustainable energy source, mild reaction conditions. | acs.org |

| Reactions in Aqueous Media | Nucleophilic addition of organometallic reagents to esters performed in water or DES-water mixtures under aerobic conditions. | Rapid reaction times (as low as 20 seconds), high yields (up to 98%), avoids volatile organic solvents. | uniba.it |

Exploration of Novel Catalytic Applications

While this compound itself is not primarily a catalyst, its structural motifs and derivatives are gaining attention for their potential roles in catalysis. The future in this area lies in designing derivatives that can act as ligands or organocatalysts, particularly in asymmetric synthesis.

Emerging research directions include:

Direct Amination Catalysis: A significant breakthrough has been the use of vanadium catalysts for the direct amination of α-triaryl alcohols to produce α-triaryl amines, which are valuable in pharmaceuticals. researchgate.netacs.org This demonstrates a direct catalytic functionalization pathway for the hydroxyl group in structures like this compound, bypassing multi-step syntheses. acs.org

Chiral Ligands and Auxiliaries: Amino-substituted derivatives of this compound, such as (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol, are used as chiral auxiliaries and ligands in asymmetric catalysis. vulcanchem.comlookchem.com Their stereochemical properties are crucial for controlling the enantioselectivity of reactions, a vital aspect of modern drug synthesis. lookchem.com Future work will likely focus on tuning the electronic and steric properties of these ligands to improve catalytic efficiency and expand their applicability.

Phosphine-Based Catalysis: Triarylphosphines are potent nucleophilic catalysts for various organic reactions. beilstein-journals.org The synthesis of phosphine (B1218219) derivatives of the triphenyl propanol (B110389) scaffold could yield novel catalysts with unique reactivity, potentially for applications like oxa-Michael reactions. beilstein-journals.org

Table 2: Potential Catalytic Roles of this compound and Its Derivatives

| Catalytic Application | Derivative Type | Function | Reference |

|---|---|---|---|

| Asymmetric Synthesis | Amino-alcohol derivatives | Act as chiral ligands or auxiliaries to control stereochemistry in the synthesis of enantiomerically pure compounds. | vulcanchem.comlookchem.com |

| C-N Bond Formation | Parent alcohol | Serves as a substrate in direct amination reactions catalyzed by metals like Vanadium to form α-triaryl amines. | researchgate.netacs.org |

| Nucleophilic Catalysis | Hypothetical phosphine derivatives | Could function as organocatalysts for conjugate addition reactions, similar to other triarylphosphines. | beilstein-journals.org |

Integration of Advanced Computational and Experimental Methods

The synergy between computational chemistry and experimental work is revolutionizing how molecules are studied and designed. solubilityofthings.com For this compound, this integration will be crucial for predicting its properties, understanding reaction mechanisms, and designing new derivatives with targeted functions.

Future research will increasingly rely on:

Density Functional Theory (DFT): DFT calculations are powerful tools for investigating reaction pathways, determining the stability of intermediates, and confirming proposed mechanisms. tandfonline.com For example, DFT has been used to study Criegee intermediate-alcohol reactions and to propose mechanisms for the synthesis of complex heterocycles. tandfonline.comacs.org

Ab Initio Calculations: These "first-principles" methods can provide highly accurate predictions of molecular energies and structures, helping to benchmark experimental results and understand complex phenomena like reaction kinetics. acs.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules over time, providing insights into conformational dynamics and interactions with solvents or biological targets. wikipedia.org

By combining these computational approaches with advanced spectroscopic and analytical techniques, researchers can gain a deeper, molecular-level understanding of the systems they are studying, leading to more rational and efficient experimental design. researchgate.netacs.org

Table 3: Application of Integrated Computational and Experimental Methods

| Method | Application Area | Anticipated Insights for Triphenyl Propanols | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidation of transition states and energy barriers in synthetic and catalytic pathways. | tandfonline.comacs.org |

| Ab Initio Methods | Thermochemistry & Kinetics | Accurate calculation of reaction rates and thermodynamic properties. | acs.orgresearchgate.net |

| Molecular Mechanics (MM) / Molecular Dynamics (MD) | Conformational Analysis | Understanding the 3D structure and dynamic behavior of derivatives, especially in solution or when bound to a target. | solubilityofthings.comwikipedia.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme/Catalyst Modeling | Studying reactions where the triphenyl propanol derivative is part of a larger system, like a catalyst active site. | wikipedia.org |

Expansion of the Chemical Space of Triphenyl Propanol Derivatives

Expanding the "chemical space" refers to the synthesis of novel molecular structures to explore new chemical and biological functions. researchgate.net For this compound, this involves creating a library of derivatives by modifying its core structure. The goal is to generate new compounds with tailored properties for specific applications, particularly in drug discovery and materials science. researchgate.netlookchem.com

Key strategies for expanding the chemical space include:

Functional Group Interconversion: Systematically replacing or modifying the hydroxyl and phenyl groups to introduce new functionalities. For example, the synthesis of amino, ether, and nitrile derivatives can dramatically alter the molecule's properties and biological activity. ontosight.aimdpi.com

Synthesis of Heterocyclic Analogues: Incorporating the triphenyl propanol scaffold into heterocyclic ring systems is a promising avenue for creating novel bioactive molecules. nih.govrsc.org

Development of Chiral Variants: The synthesis and separation of enantiomerically pure derivatives are critical for applications in pharmacology and asymmetric catalysis, where specific stereochemistry is often required for activity. lookchem.comscbt.comsigmaaldrich.comsigmaaldrich.com

This diversification provides access to a wider range of molecular shapes and electronic properties, increasing the probability of discovering compounds with valuable applications. researchgate.net

Table 4: Strategies for Expanding the Chemical Space of Triphenyl Propanol Derivatives

| Strategy | Example Derivative | Potential Application Area | Reference |

|---|---|---|---|

| Amino Group Introduction | (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol | Chiral ligands for asymmetric catalysis, building blocks for pharmaceuticals. | lookchem.comsigmaaldrich.com |

| Etherification/Alkylation | Triphenyl(propyl) ether derivatives | Building blocks for materials science, intermediates in organic synthesis. | researchgate.netgoogle.com |

| Heterocycle Formation | Schiff base complexes | DNA binding and cleavage agents, potential anticancer compounds. | scielo.org.mx |

| Ionic Liquid Formulation | Triphenyl(propyl-3-hydrogen sulfate)phosphonium bromide | Reusable, green Brønsted-acidic ionic liquid catalysts. | researchgate.netresearchgate.net |

Q & A

Q. What synthetic methodologies are effective for producing 1,1,3-Triphenyl-1-propanol, and how do reaction parameters impact yield?

- Methodological Answer : The synthesis of this compound can be approached via multi-step reactions involving ketone or aldehyde precursors. For example, a plausible route involves the condensation of benzaldehyde derivatives with acetophenone analogs under basic conditions (e.g., NaOH in ethanol) to form a ketone intermediate, followed by reduction (e.g., NaBH₄) to yield the alcohol. Evidence from structurally similar trifluoromethyl ketones (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone) highlights the importance of solvent choice (ethanol/methanol) and temperature control to maximize yield . Continuous flow reactors, as noted in industrial-scale syntheses of related compounds, may improve reproducibility by maintaining precise reaction conditions .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR Spectroscopy : Resolves phenyl group substitutions and hydroxyl proton environments. For example, the integration ratio of aromatic protons and the chemical shift of the hydroxyl group (~1–5 ppm) confirm molecular architecture.

- FT-IR Spectroscopy : Identifies the alcohol O-H stretch (~3200–3600 cm⁻¹) and C-O bond vibrations (~1050–1250 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₁H₂₀O) via exact mass matching.

These techniques align with characterization protocols for phenylpropanol derivatives described in , which emphasizes NMR and IR for structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for asymmetric synthesis of this compound enantiomers?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers and quantify enantiomeric excess (ee). references (S)-2-Amino-1,1,3-triphenyl-1-propanol, suggesting chiral resolution techniques are applicable .

- Kinetic Studies : Compare turnover frequencies (TOF) of chiral catalysts (e.g., BINOL-derived organocatalysts) under standardized conditions.

- Computational Modeling : Density Functional Theory (DFT) can predict transition-state energies to rationalize stereochemical outcomes. Triangulating experimental and computational data mitigates discrepancies .

Q. What strategies minimize byproduct formation during large-scale synthesis of this compound?

- Methodological Answer :

- Reaction Optimization : Use Design of Experiments (DOE) to test variables (e.g., catalyst loading, solvent polarity). highlights continuous flow reactors for improved heat/mass transfer, reducing side reactions .

- Purification Techniques : Preparative HPLC or fractional crystallization (using hexane/ethyl acetate gradients) isolates the target compound. notes chromatographic methods for phenylpropanol derivatives .

- In Situ Monitoring : ReactIR or inline NMR tracks intermediate formation, enabling real-time adjustments .

Q. How does the steric bulk of phenyl groups influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Comparative Kinetics : Compare reaction rates with less-substituted analogs (e.g., 1-Phenyl-1-propanol) under identical conditions. Steric hindrance typically reduces nucleophilicity but may stabilize carbocation intermediates.

- X-ray Crystallography : Resolve molecular geometry to quantify steric parameters (e.g., Tolman cone angles). ’s structural data for amino-triphenylpropanol derivatives supports this approach .

- Computational Analysis : Molecular dynamics simulations model steric interactions during transition states .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the thermal stability of this compound?

- Methodological Answer :

- Controlled Stability Assays : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert vs. oxidative atmospheres. ’s surface chemistry studies recommend controlled environments to isolate degradation pathways .

- Replicate Studies : Reproduce conflicting experiments with standardized protocols (e.g., heating rate, sample purity). emphasizes data triangulation via multiple analytical methods (e.g., HPLC, GC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.